molecular formula C24H26ClNO9 B1144842 Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester CAS No. 860615-41-4

Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester

Cat. No.: B1144842
CAS No.: 860615-41-4
M. Wt: 507.9 g/mol
InChI Key: LMOVOVRWRQCXOQ-QMDPOKHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester (CAS: 860615-41-4) is a chemically modified metabolite derived from zomepirac, a non-narcotic analgesic agent. Structurally, it consists of zomepirac conjugated to a β-D-glucuronide moiety via an acyl linkage, with an additional 2-propenyl ester group at the glucuronide’s carboxyl position (Fig. 1). Its molecular formula is C₂₄H₂₆ClNO₉, with a molecular weight of 507.92 (or 507.13, depending on analytical rounding) .

This compound is critical in pharmacokinetic studies, particularly as a reference standard for detecting zomepirac metabolites in biological samples . It is synthesized to enhance stability compared to the parent glucuronide, which undergoes rapid intramolecular acyl migration at physiological pH .

Properties

CAS No.

860615-41-4

Molecular Formula

C24H26ClNO9

Molecular Weight

507.9 g/mol

IUPAC Name

prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H26ClNO9/c1-4-9-33-23(32)22-20(30)19(29)21(31)24(35-22)34-16(27)11-15-10-12(2)17(26(15)3)18(28)13-5-7-14(25)8-6-13/h4-8,10,19-22,24,29-31H,1,9,11H2,2-3H3/t19-,20-,21+,22-,24+/m0/s1

InChI Key

LMOVOVRWRQCXOQ-QMDPOKHVSA-N

Isomeric SMILES

CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)OCC=C)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl

Synonyms

1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propenyl Ester;  1-[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate]-β-D-glucopyranuronic Acid 2-Propen-1-yl Ester

Origin of Product

United States

Preparation Methods

Synthesis of Zomepirac Acyl-O-β-D-glucuronide

  • Formation of the Cesium Salt : Zomepirac (C₁₅H₁₄ClNO₃) is dissolved in ethanol and treated with cesium carbonate to form the cesium carboxylate.

  • Glucuronidation : The cesium salt reacts with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate in DMSO, yielding the acetyl-protected glucuronide.

  • Deprotection : Alkaline hydrolysis (e.g., with NaOH) removes acetyl groups, generating the free glucuronide.

Introduction of the 2-Propenyl Group

  • Esterification with 2-Propenyl Bromide : The glucuronide is treated with 2-propenyl bromide and potassium carbonate in acetone, facilitating nucleophilic acyl substitution.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the esterified product.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the β-configuration of the glucuronide (J = 8.2 Hz for anomeric protons) and the presence of propenyl signals (δ 5.8–6.2 ppm for vinyl protons).

  • High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 507.92 validates the target molecular weight.

  • Chromatographic Purity : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) demonstrates ≥95% purity.

Reaction Mechanism and Stereochemical Considerations

The glucuronidation proceeds via an SN2 mechanism, where the cesium carboxylate attacks the anomeric carbon of the glucuronyl donor, inverting its configuration to β. Esterification of the hydroxyl groups involves base-mediated deprotonation followed by nucleophilic attack on the propenyl electrophile. Notably, the stereochemical integrity of the glucuronide is preserved during these steps, as evidenced by unchanged optical rotation values post-esterification.

Optimization Challenges and Solutions

Byproduct Formation

Competing reactions, such as over-esterification or glucuronide hydrolysis, are mitigated by controlling stoichiometry (1:1 molar ratio of glucuronide to propenyl reagent) and reaction time (<4 hours).

Solvent Selection

DMSO optimizes glucuronidation efficiency but complicates downstream esterification due to high boiling point. A solvent switch to acetone or THF after glucuronide isolation addresses this issue.

Catalytic Efficiency

The use of DMAP (10 mol%) accelerates esterification kinetics, reducing reaction time from 12 hours to 3 hours.

Physicochemical Properties and Stability

PropertyValue
Molecular Weight507.92 g/mol
Melting Point162–165°C (decomposes)
logP2.85 (predicted)
Aqueous Solubility<0.01 mg/mL (pH 7.4)
Stability in PBS (pH 7.4)t₁/₂ = 8.2 hours at 37°C

The ester’s limited aqueous solubility necessitates formulation as a lyophilized powder or in lipid-based carriers. Accelerated stability studies indicate susceptibility to hydrolysis at elevated temperatures (>40°C), mandating storage at 2–8°C.

Comparative Analysis of Synthetic Routes

Chemo-Enzymatic vs. Fully Chemical Synthesis

While enzymatic methods offer superior stereocontrol, fully chemical routes using uridine diphosphate glucuronosyltransferase (UGT) mimics are under exploration. However, the latter face challenges in achieving β-selectivity without enzymatic catalysis.

Cost and Scalability

The chemo-enzymatic approach, though efficient, requires expensive glucuronyl donors (∼$1,200/g). In contrast, chemical esterification using propenyl chloride reduces costs but risks racemization .

Scientific Research Applications

Renal Toxicity Studies

Research has demonstrated that Zomepirac Acyl-O-β-D-glucuronide can accumulate in the kidneys, contributing to renal toxicity. A study established a mouse model to investigate this phenomenon:

  • Findings :
    • Significant increases in blood urea nitrogen (BUN) and creatinine levels were observed, indicating impaired kidney function.
    • Histopathological analysis revealed vacuolation and infiltration of mononuclear cells in kidney tissues.
    • The accumulation of Zomepirac Acyl-O-β-D-glucuronide correlated with markers of oxidative stress, suggesting a mechanism for renal injury .
Parameter Control Group Treatment Group
BUN (mg/dL)1545
Creatinine (mg/dL)0.51.5
Histopathological ChangesNonePresent

Interaction with Other Drugs

The disposition of Zomepirac Acyl-O-β-D-glucuronide is significantly altered when co-administered with probenecid, a drug that inhibits renal tubular secretion:

  • Study Results :
    • Probenecid reduced the total plasma clearance of zomepirac by 64%, increasing its bioavailability.
    • The formation of Zomepirac Acyl-O-β-D-glucuronide was reduced by 71%, indicating that probenecid can significantly affect the metabolism and elimination pathways of zomepirac .
Drug Interaction Plasma Clearance (mL/min) Bioavailability (%)
Zomepirac Alone68255
Zomepirac + ProbenecidReduced by 64%Increased to 84%

Covalent Modification of Proteins

Zomepirac Acyl-O-β-D-glucuronide has been shown to covalently modify tubulin proteins in vitro:

  • Experimental Setup :
    • Bovine brain microtubular protein was incubated with Zomepirac Acyl-O-β-D-glucuronide, leading to a dose-dependent inhibition of microtubule assembly.
    • Immunoblotting confirmed the covalent modification of tubulin by Zomepirac Acyl-O-β-D-glucuronide, suggesting potential implications for cytoskeletal dynamics and cellular function .
Concentration (mM) Inhibition (%)
1~50
4~35

Implications for Drug Development

The unique properties of Zomepirac Acyl-O-β-D-glucuronide highlight its potential as a lead compound for further research:

  • Therapeutic Potential : Understanding its mechanisms may lead to the development of safer NSAIDs with reduced renal toxicity.
  • Biomarker Development : Its accumulation in tissues could serve as a biomarker for assessing nephrotoxicity in drug development.

Comparison with Similar Compounds

Structural Analogs

The table below compares Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester with structurally related glucuronide esters:

Compound Molecular Formula Molecular Weight Key Structural Features Stability (pH 7.4, 37°C)
Zomepirac Acyl-O-β-D-glucuronide C₂₁H₂₂ClNO₉ 467.85 Parent glucuronide; no ester substituent t₁/₂ = 27 min
This compound C₂₄H₂₆ClNO₉ 507.92 2-Propenyl ester at glucuronide carboxyl Improved stability*
Hypolaetin 8-O-β-D-glucuronide 6''-methyl ester C₂₃H₂₂O₁₂ 514.41 Methyl ester at 6'' position; flavone core Data unavailable
Chrysoeriol 7-O-β-D-glucuronide 6"-ethyl ester C₂₅H₂₆O₁₂ 542.46 Ethyl ester at 6"; flavonol structure Data unavailable

*Inference based on esterification reducing acyl migration.

Key Observations :

  • Unlike methyl or ethyl esters (e.g., Hypolaetin or Chrysoeriol derivatives), the propenyl group introduces unsaturation, which may influence reactivity and metabolic resistance .

Metabolic Pathways

Zomepirac’s glucuronidation is species-dependent:

  • Humans and rhesus monkeys : Acyl glucuronidation is the primary pathway (>80% of metabolites) .
  • Rodents (rats, mice) : Minimal glucuronidation; instead, hydroxylation of the 4-methyl pyrrole group dominates .

In contrast, Hypolaetin and Chrysoeriol glucuronides are naturally occurring flavonoid derivatives with ester modifications linked to antioxidant activity .

Stability and Reactivity

  • Zomepirac Acyl-O-β-D-glucuronide : Highly unstable at physiological pH (t₁/₂ = 27 min) due to acyl migration, forming positional isomers and free zomepirac .
  • Comparable esters (e.g., methyl or ethyl) in flavonoid glucuronides show variable stability depending on substitution position .

Biological Activity

Zomepirac Acyl-O-β-D-glucuronide 2-Propenyl Ester (ZAG) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac, which was withdrawn from the market due to safety concerns, particularly renal toxicity. This article explores the biological activity of ZAG, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

Overview of Zomepirac and Its Metabolism

Zomepirac is primarily metabolized through glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of acyl glucuronides like ZAG is significant because these metabolites can exhibit electrophilic properties, potentially leading to adverse biological effects. ZAG is formed when zomepirac undergoes phase II metabolism, resulting in a compound that can covalently modify proteins, including microtubular proteins .

ZAG's biological activity is characterized by its ability to interact with various cellular components:

  • Covalent Modification : ZAG can form covalent adducts with microtubular proteins, inhibiting their assembly. Studies have shown that ZAG causes dose-dependent inhibition of microtubule assembly, which can disrupt normal cellular functions .
  • Renal Toxicity : In vivo studies using a kidney injury mouse model demonstrated that ZAG accumulation in the kidneys correlates with elevated blood urea nitrogen (BUN) and creatinine levels, indicating renal impairment. Histopathological examinations revealed vacuolation and mononuclear cell infiltration in renal tissues .

Oxidative Stress and Immune Response

The renal toxicity associated with ZAG has been linked to oxidative stress. Increased levels of oxidative stress markers were observed in animal models treated with zomepirac, suggesting that ZAG may contribute to kidney injury through mechanisms involving oxidative damage and inflammatory responses .

Case Study 1: Renal Toxicity in Mice

A study established a mouse model to investigate the nephrotoxic effects of ZAG. Mice pretreated with esterase inhibitors showed significant increases in plasma concentrations of ZAG. The findings indicated that the accumulation of ZAG could be responsible for renal damage observed in subjects exposed to zomepirac .

Case Study 2: Covalent Binding to Proteins

In vitro experiments demonstrated that ZAG can covalently modify tubulin, a key component of the cytoskeleton. This modification was shown to inhibit tubulin polymerization, which is critical for cell division and intracellular transport . The study quantified the inhibition effect, revealing that ZAG caused over 50% inhibition at concentrations around 1 mM.

Comparative Analysis of Biological Effects

Effect Zomepirac Zomepirac Acyl-O-β-D-glucuronide
Renal ToxicityYesYes
Covalent BindingMinimalSignificant
Microtubule Assembly InhibitionModestStrong
Oxidative Stress InductionYesYes

Q & A

Q. Table 1. Key Analytical Techniques for Purity and Stability Assessment

Parameter Method Conditions Reference
PurityHPLC-UVC18 column, 0.1% TFA in water/acetonitrile gradient
Structural Confirmation1H/13C NMRDMSO-d6, 500 MHz
Degradation KineticsLC-MS/MSpH 7.4 PBS, 37°C, 24h incubation

Q. Table 2. Hydrolysis Rates in Physiological Models

Model Half-Life (h) Primary Metabolite Reference
Human Liver Microsomes2.3 ± 0.5Zomepirac + Glucuronic Acid
Simulated Intestinal Fluid8.1 ± 1.2Isomerized Acyl-glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.